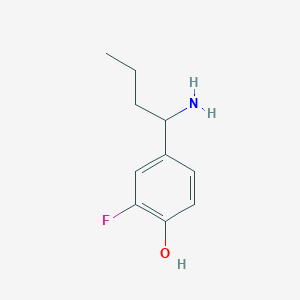
4-(1-Aminobutyl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminobutyl)-2-fluorophenol is an organic compound that features a phenol group substituted with a fluorine atom and an aminobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutyl)-2-fluorophenol typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluorophenol, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Alkylation: The amino group is then alkylated with 1-bromobutane under basic conditions to introduce the aminobutyl side chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminobutyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone.
Reduction: The amino group can be reduced to an alkyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can replace the fluorine atom.
Major Products
Oxidation: Produces 4-(1-Aminobutyl)-2-fluoroquinone.
Reduction: Produces 4-(1-Butyl)-2-fluorophenol.
Substitution: Produces 4-(1-Aminobutyl)-2-methoxyphenol.
Scientific Research Applications
4-(1-Aminobutyl)-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Aminobutyl)-2-fluorophenol involves its interaction with specific molecular targets. The aminobutyl group can interact with biological receptors, while the fluorine atom can enhance binding affinity and selectivity. The phenol group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminobutyl)-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
4-(1-Aminobutyl)-2-bromophenol: Similar structure but with a bromine atom instead of fluorine.
4-(1-Aminobutyl)-2-iodophenol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
4-(1-Aminobutyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for medicinal chemistry applications.
Biological Activity
4-(1-Aminobutyl)-2-fluorophenol is a compound of increasing interest due to its potential biological activity. The presence of the fluorine atom in its structure may enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
The biological activity of this compound is primarily linked to its interactions with specific biological targets. Research indicates that compounds with similar structures often exhibit enhanced cytotoxicity and can modulate various cellular pathways.
- Cytotoxicity : The compound has shown promising cytotoxic effects against cancer cell lines, suggesting its potential as an antitumor agent. The mechanism appears to involve the induction of reactive oxygen species (ROS) and apoptosis in cancer cells.
- Target Interactions : Studies have demonstrated that compounds containing fluorine can affect enzyme activities, such as Topoisomerase I (Top1), which is crucial in DNA replication and transcription processes. This modulation can lead to the inhibition of cancer cell proliferation.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound and assessing their biological activities. For instance, a derivative was found to significantly inhibit colorectal cancer cell colony formation and migration while promoting apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Modulates Topoisomerase I activity | |
| ROS Production | Increases oxidative stress in cells |
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives in preclinical settings:
- Colorectal Cancer Study : A derivative exhibited significant inhibition of colorectal cancer cell growth through ROS-mediated pathways. The study revealed that the compound could decrease DDX5 expression, which is linked to tumor progression.
- Neuroprotective Effects : Other studies have suggested that similar compounds may possess neuroprotective properties, potentially offering therapeutic benefits for neurological disorders.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
4-(1-aminobutyl)-2-fluorophenol |
InChI |
InChI=1S/C10H14FNO/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h4-6,9,13H,2-3,12H2,1H3 |
InChI Key |
SCQLCOLNTBUMHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















